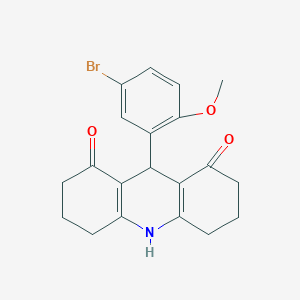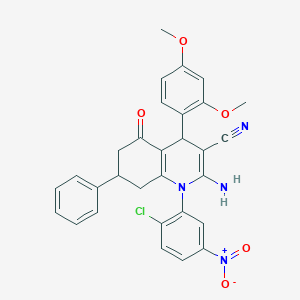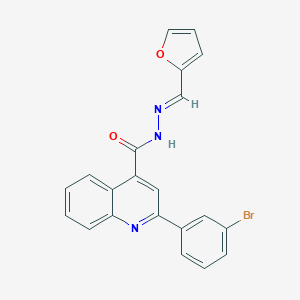![molecular formula C18H19NO3S B446381 METHYL 2-[(CYCLOPENTYLCARBONYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE](/img/structure/B446381.png)
METHYL 2-[(CYCLOPENTYLCARBONYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is a chemical compound with the molecular formula C18H19NO3S and a molecular weight of 329.41 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a phenyl group, and a cyclopentylcarbonylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate typically involves the reaction of 2-amino-5-phenylthiophene-3-carboxylic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(cyclopentylcarbonyl)amino]benzoate
- Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate
Uniqueness
Methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring, in particular, is a key feature that differentiates it from other similar compounds .
Properties
Molecular Formula |
C18H19NO3S |
|---|---|
Molecular Weight |
329.4g/mol |
IUPAC Name |
methyl 2-(cyclopentanecarbonylamino)-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO3S/c1-22-18(21)14-11-15(12-7-3-2-4-8-12)23-17(14)19-16(20)13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,19,20) |
InChI Key |
QMBJJOJVPPQUQL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3CCCC3 |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B446300.png)

![Isopropyl 4-(4-sec-butylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446303.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B446306.png)


![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B446311.png)

![4-[2-AMINO-3-CYANO-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-1-BENZENESULFONAMIDE](/img/structure/B446313.png)
![N-cyclohexyl-2-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B446314.png)

![N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-{4-nitrophenyl}acetohydrazide](/img/structure/B446318.png)
![2-phenyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylsulfamoyl)phenyl]butanamide](/img/structure/B446319.png)
![4-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxyphenyl]-2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B446320.png)
